

# PSMA-ALB-56: A Technical Guide to Molecular Characteristics and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

PSMA-ALB-56 is a novel radiopharmaceutical agent designed for targeted radionuclide therapy of prostate cancer. It is a derivative of the well-established PSMA-targeting glutamate-urea-lysine motif, strategically engineered to incorporate an albumin-binding entity. This modification enhances its pharmacokinetic profile, leading to a longer circulatory half-life, increased tumor accumulation, and a favorable biodistribution profile compared to earlier generation PSMA-targeting radioligands. Preclinical and clinical studies have demonstrated its high affinity for Prostate-Specific Membrane Antigen (PSMA), significant tumor uptake, and promising therapeutic efficacy. This document provides a comprehensive overview of its molecular characteristics, properties, and the experimental methodologies used in its evaluation.

#### **Molecular Characteristics**

**PSMA-ALB-56** is a complex molecule composed of four key functional units: a PSMA-binding motif, a linker, a chelator for radiometal coordination, and an albumin-binding moiety.[1]

• PSMA-Binding Moiety: A glutamate-urea-lysine structure that specifically recognizes and binds to the enzymatic pocket of PSMA, a transmembrane protein highly overexpressed on prostate cancer cells.[1]



- Albumin-Binding Moiety (ABM): A 4-(p-tolyl)butyric acid group that reversibly binds to circulating serum albumin.[1][2] This interaction is crucial for its pharmacokinetic properties.
   The selection of the p-tolyl group provides a moderate affinity for albumin, which optimizes the balance between blood retention and clearance, proving more favorable than stronger albumin binders like the 4-(p-iodophenyl) moiety.[2]
- Linker: A naphthylalanine/tranexamic acid/lysine spacer connects the functional components of the molecule.
- Chelator: A DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage is incorporated to stably chelate therapeutic radionuclides, most notably Lutetium-177 (177Lu).

## **Physicochemical Properties**

A summary of the core physicochemical properties of PSMA-ALB-56 is presented below.

| Property                | Value                                                                                                                                                                                 | Reference               |
|-------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------|
| Molecular Formula       | C66H95N11O18                                                                                                                                                                          | MedChemExpress          |
| Molecular Weight        | 1330.52 g/mol                                                                                                                                                                         | MedChemExpress          |
| Binding Affinity (IC50) | Not explicitly reported in key studies. However, related albumin-binding PSMA ligands show high affinity with K <sub>i</sub> values in the low nanomolar range (0.12 nM to 11.24 nM). |                         |
| Lipophilicity (logD)    | -3.10 ± 0.05                                                                                                                                                                          | [Umbricht et al., 2018] |
| Radiochemical Purity    | ≥98% (following labeling with <sup>177</sup> Lu)                                                                                                                                      |                         |
| Stability               | Stable (≥98% intact) over 24 hours in the presence of L-ascorbic acid.                                                                                                                | _                       |

#### **Preclinical and Clinical Data**



# In Vitro Cellular Uptake

Studies using PSMA-positive (PC-3 PIP) and PSMA-negative (PC-3 flu) human prostate cancer cell lines have confirmed the high, specific uptake of <sup>177</sup>Lu-**PSMA-ALB-56**.

| Cell Line           | Time Point | Total Uptake<br>(% of applied<br>dose) | Internalized<br>Fraction (% of<br>applied dose) | Reference                  |
|---------------------|------------|----------------------------------------|-------------------------------------------------|----------------------------|
| PC-3 PIP<br>(PSMA+) | 2 hours    | 48 - 50%                               | 15 - 22%                                        | [Umbricht et al.,<br>2018] |
| PC-3 PIP<br>(PSMA+) | 4 hours    | 55 - 59%                               | 17 - 25%                                        | [Umbricht et al.,<br>2018] |
| PC-3 flu (PSMA-)    | 4 hours    | < 0.5%                                 | Not Applicable                                  | [Umbricht et al.,<br>2018] |

### **Preclinical Biodistribution in Mice**

Biodistribution studies in nude mice bearing PSMA-positive (PC-3 PIP) tumors demonstrate high tumor uptake and a favorable clearance profile, particularly a higher tumor-to-kidney ratio over time compared to similar agents with stronger albumin binding.



| Organ/Tiss<br>ue    | 1 h p.i.<br>(%ID/g ±<br>SD) | 4 h p.i.<br>(%ID/g ±<br>SD) | 24 h p.i.<br>(%ID/g ±<br>SD) | 48 h p.i.<br>(%ID/g ±<br>SD) | 144 h p.i.<br>(%ID/g ±<br>SD) |
|---------------------|-----------------------------|-----------------------------|------------------------------|------------------------------|-------------------------------|
| Blood               | 17.6 ± 2.6                  | 13.5 ± 2.5                  | 4.81 ± 0.69                  | 2.53 ± 0.38                  | 0.28 ± 0.04                   |
| Tumor (PC-3<br>PIP) | 26.5 ± 6.6                  | 45.4 ± 8.8                  | 61.3 ± 13.9                  | 49.3 ± 11.5                  | 16.5 ± 1.6                    |
| Kidneys             | 46.4 ± 11.1                 | 38.0 ± 5.0                  | 12.2 ± 1.2                   | 7.02 ± 0.78                  | 1.49 ± 0.21                   |
| Liver               | 1.83 ± 0.27                 | 1.70 ± 0.17                 | 0.90 ± 0.08                  | 0.58 ± 0.07                  | 0.15 ± 0.02                   |
| Spleen              | 1.01 ± 0.20                 | 0.93 ± 0.12                 | 0.56 ± 0.08                  | 0.38 ± 0.05                  | 0.11 ± 0.01                   |
| Salivary<br>Glands  | 1.78 ± 0.51                 | 1.62 ± 0.32                 | 0.58 ± 0.10                  | 0.33 ± 0.04                  | 0.07 ± 0.01                   |

(Data

adapted from

Umbricht et

al., Molecular

Pharmaceutic

s, 2018)

# **Clinical Biodistribution and Dosimetry in Patients**

A Phase I clinical trial in patients with metastatic castration-resistant prostate cancer (mCRPC) evaluated the biodistribution and dosimetry of a single dose of <sup>177</sup>Lu-**PSMA-ALB-56**. The results confirmed that the albumin-binding concept leads to increased tumor doses compared to non-albumin-binding agents.

Pharmacokinetics in Patients (% Injected Activity/gram)



| Organ/Tissue   | Peak Uptake Time | Peak Uptake (%IA/g<br>x 10 <sup>-2</sup> ± SD) | Reference |
|----------------|------------------|------------------------------------------------|-----------|
| Tumor Lesions  | 48 hours         | 13.4 ± 17.4                                    |           |
| Kidneys        | 24 hours         | 2.3 ± 0.6                                      |           |
| Parotid Glands | 24 hours         | 1.07 ± 0.46                                    |           |

| Submandibular Glands | 24 hours |  $0.93 \pm 0.51$  | |

Normalized Absorbed Doses in Patients (Gy/GBq)

| Organ/Tissue   | Mean Absorbed Dose<br>(Gy/GBq ± SD) | Reference |
|----------------|-------------------------------------|-----------|
| Tumor Lesions  | 6.64 ± 6.92                         |           |
| Kidneys        | 2.54 ± 0.94                         |           |
| Red Marrow     | 0.29 ± 0.07                         |           |
| Parotid Glands | 0.87 ± 0.42                         |           |

| Submandibular Glands | 0.87 ± 0.43 | |

# Visualized Mechanisms and Protocols Mechanism of Action

The therapeutic action of <sup>177</sup>Lu-**PSMA-ALB-56** is a multi-step process involving systemic circulation, targeted binding to cancer cells, internalization, and localized delivery of cytotoxic radiation.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. avkz.ch [avkz.ch]
- To cite this document: BenchChem. [PSMA-ALB-56: A Technical Guide to Molecular Characteristics and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12416903#psma-alb-56-molecular-characteristics-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com